
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules . The compound’s molecular formula is C10H17BN2O2, and it has a molecular weight of 208.07 g/mol .
Preparation Methods
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester can be synthesized through various methods. One common synthetic route involves the reaction of 1-methyl-1H-pyrazole with a boronic acid derivative in the presence of a base and a catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-50°C .
Industrial production methods often involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. .
Transesterification Reactions: The compound can participate in transesterification reactions where the ester group is exchanged with another alcohol under acidic or basic conditions.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form boronic acids or reduction to form boranes under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF) .
Scientific Research Applications
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through Suzuki-Miyaura cross-coupling reactions
Medicine: It plays a role in the development of potential therapeutic agents, including γ-secretase modulators and JAK2 inhibitors for the treatment of myeloproliferative disorders
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in its biological applications include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester can be compared with other boronic esters and boronic acids used in similar reactions:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the stability and versatility of the pinacol ester derivative.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in reactivity but with different electronic properties due to the methoxy group.
2-Thienylboronic Acid Pinacol Ester: Used for coupling reactions involving heterocycles, offering unique reactivity compared to the pyrazole derivative.
The uniqueness of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester lies in its stability, ease of handling, and versatility in various synthetic applications .
Biological Activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H17BN2O2
- Molecular Weight : 208.07 g/mol
- Purity : Typically >98% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with biological systems through various mechanisms:
- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in various metabolic pathways. For instance, they may interfere with serine proteases and other enzymes critical for tumor progression and inflammation .
- Cell Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer and other diseases .
- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound may serve as a potential anticancer agent by inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Some findings suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various boron compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7). The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of this pyrazole derivative in reducing neuronal death in models of oxidative stress induced by H2O2. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Methodological Answer: This compound is widely employed in Suzuki-Miyaura reactions due to its stability and reactivity. Key considerations include:
- Catalyst Selection : Pd(PPh₃)₄ (for microwave-assisted reactions ) or Pd(dppf)Cl₂·CH₂Cl₂ (for aryl halide couplings ).
- Solvent System : Biphasic THF/H₂O (3:1) with NaHCO₃ or acetonitrile/water with Na₂CO₃ .
- Reaction Conditions : Microwave irradiation (140°C, 0.5 h) improves efficiency for sterically hindered substrates .
- Purification : Flash column chromatography (FCC) with gradients like MeOH/DCM (0–5%) .
Q. How is the compound’s purity assessed, and what analytical techniques are recommended?
Methodological Answer:
- Purity Analysis : HPLC or GC-MS for quantitative assessment (95% purity is typical ).
- Structural Confirmation : ¹H/¹³C NMR for functional group verification , FT-IR for boron-ester bond characterization , and mass spectrometry (MS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction with SHELX refinement resolves stereochemistry .
Q. What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Storage : Refrigeration (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Handling : Use dry solvents and gloveboxes to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data from X-ray diffraction be resolved for derivatives?
Methodological Answer:
- Refinement Tools : SHELXL for small-molecule refinement and SHELXE for phase correction in twinned crystals .
- Complementary Methods : DFT calculations (B3LYP/6-31G* basis set) to validate bond lengths/angles and electronic properties .
- Data Reconciliation : Compare experimental (XRD) and computational (DFT) geometries to identify outliers (e.g., torsional strain) .
Q. What strategies optimize reaction yields with electron-deficient aryl halides?
Methodological Answer:
- Catalyst-Ligand Systems : Use Pd(OAc)₂ with triphenylphosphine for electron-poor substrates .
- Solvent Optimization : Acetonitrile/water enhances solubility of polar intermediates .
- Additives : K₃PO₄ or Cs₂CO₃ improves coupling efficiency by stabilizing boronate intermediates .
Table 1 : Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
Q. How do solvent systems and palladium catalysts influence reaction efficiency?
Methodological Answer:
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378816 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761446-44-0 | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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